

potential research areas for (S)-2-Amino-3,3-diphenylpropan-1-ol

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Compound of Interest

Compound Name: (S)-2-Amino-3,3-diphenylpropan-1-ol

Cat. No.: B576095

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An In-depth Technical Guide to Potential Research Areas for **(S)-2-Amino-3,3-diphenylpropan-1-ol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3,3-diphenylpropan-1-ol is a chiral amino alcohol with a unique structural scaffold. Its stereogenic center, combined with the bulky diphenyl moiety and the versatile amino and hydroxyl functional groups, makes it a compelling candidate for a variety of applications in organic synthesis and medicinal chemistry. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural similarity to well-studied compounds like L-phenylalaninol allows for the extrapolation of significant research potential. This guide outlines promising research avenues, supported by generalized experimental protocols and conceptual frameworks, to stimulate further investigation into this high-potential molecule.

Physicochemical Properties

A summary of the key physicochemical properties for **(S)-2-Amino-3,3-diphenylpropan-1-ol** is provided below. These properties are essential for designing synthetic routes, planning

purification strategies, and formulating for biological assays.

| Property | Value | Reference |
|-------------------|---|---------------------|
| CAS Number | 162118-01-6 | [1] |
| Molecular Formula | C ₁₅ H ₁₇ NO | [1] |
| Molecular Weight | 227.31 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-3,3-diphenylpropan-1-ol | [1] |
| Purity | Typically ≥95% | [1] |
| SMILES | OC--INVALID-LINK-- C(C1=CC=CC=C1)C2=CC=C C=C2 | [1] |

Potential Research Areas

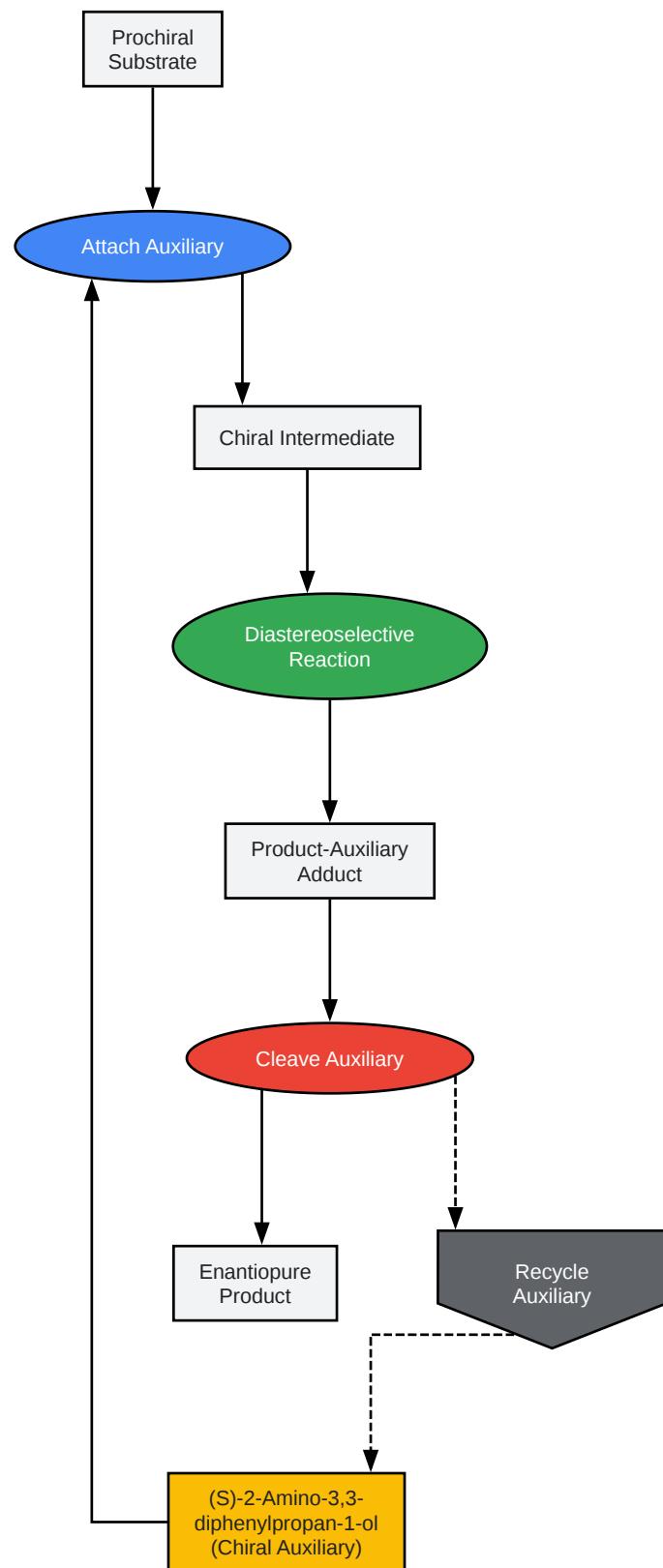
The unique structure of **(S)-2-Amino-3,3-diphenylpropan-1-ol** opens up several promising areas for research and development.

Asymmetric Synthesis and Catalysis

The primary and most immediate research area for this compound is in asymmetric synthesis. Chiral amino alcohols are frequently used as chiral auxiliaries or ligands to control the stereochemical outcome of a chemical reaction.[\[2\]](#)[\[3\]](#)

- As a Chiral Auxiliary: The auxiliary can be temporarily attached to a substrate, directing a reagent to attack from a specific face due to the steric hindrance provided by the bulky diphenyl group.[\[3\]](#) After the desired stereocenter is created, the auxiliary can be cleaved and recycled.[\[3\]](#) This strategy is fundamental for producing enantiomerically pure molecules, which is critical in the pharmaceutical industry.[\[2\]](#)
- As a Chiral Ligand: The amino and hydroxyl groups can be modified to create bidentate ligands that coordinate with metal catalysts.[\[3\]](#) These chiral metal complexes can then

catalyze a wide range of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions, with high enantioselectivity.



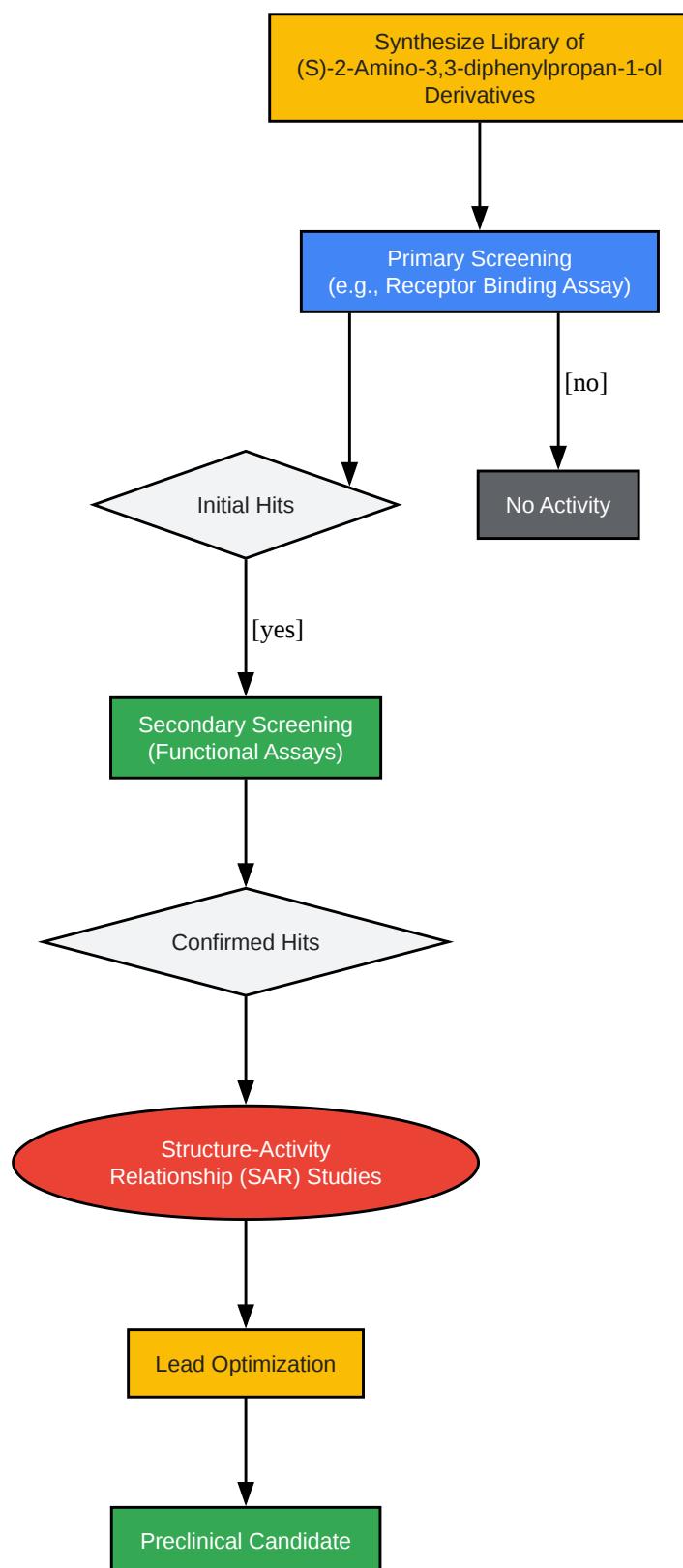
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Caption: Workflow for using a chiral auxiliary in asymmetric synthesis.

Scaffold for Novel Therapeutics

The diphenylpropan-1-ol backbone can serve as a versatile scaffold for the development of new therapeutic agents. The amine and alcohol functionalities provide convenient handles for chemical modification to explore structure-activity relationships (SAR).

- **Receptor Ligands:** Derivatives of structurally similar compounds, such as 3-amino-3-phenylpropionamide, have shown high affinity for the mu opioid receptor.^[4] The unique stereochemistry and bulky nature of the diphenyl groups in **(S)-2-Amino-3,3-diphenylpropan-1-ol** could lead to novel ligands with high affinity and selectivity for various G protein-coupled receptors (GPCRs), ion channels, or enzymes. Potential targets could include adenosine, dopamine, or AMPA receptors.^{[5][6][7]}
- **Antimicrobial Agents:** Research on related 2-amino-3-phenylpropan-1-ol compounds has demonstrated antimicrobial activity against various bacterial strains.^[8] The lipophilicity imparted by the two phenyl rings could enhance membrane interaction and cellular uptake, potentially leading to potent antimicrobial or antifungal agents.



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Caption: General workflow for therapeutic candidate screening.

Development of Molecular Probes and Biosensors

The diphenyl scaffold can be functionalized with fluorophores or other reporter groups to create molecular probes. These probes could be designed to selectively bind to specific biomolecules (proteins, nucleic acids), allowing for their detection and visualization in biological systems. The inherent chirality of the molecule could be exploited to develop probes that selectively recognize chiral environments or enantiomers of other molecules.

Experimental Protocols

The following sections provide generalized methodologies for key experiments relevant to the proposed research areas.

General Protocol for Synthesis

While a specific, optimized synthesis for **(S)-2-Amino-3,3-diphenylpropan-1-ol** is not readily available, a plausible route could involve the asymmetric reduction of a corresponding aminoketone or the asymmetric amination of a diphenylpropanol derivative. A conceptual workflow is presented below.



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Caption: Conceptual synthetic workflow for the target molecule.

Protocol: Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a method to assess the ability of synthesized derivatives to bind to a specific receptor.

- Preparation:

- Culture cells stably expressing the human target receptor (e.g., A1 Adenosine Receptor).
[\[5\]](#)
- Prepare cell membrane homogenates via centrifugation.
- Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Assay Setup:
 - In a 96-well plate, add the cell membrane preparation.
 - Add a known concentration of a specific radioligand (e.g., [³H]CCPA for A₁AR).[\[5\]](#)
 - Add varying concentrations of the test compound (derivatives of **(S)-2-Amino-3,3-diphenylpropan-1-ol**).
 - Include wells for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of a known non-radioactive ligand).
- Incubation & Detection:
 - Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
 - Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC_{50} value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol, based on the broth microdilution method, determines the lowest concentration of a compound that inhibits visible microbial growth.[\[9\]](#)

- Preparation:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Culture the target microorganisms (e.g., *Staphylococcus aureus*, *Escherichia coli*) to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth).[\[9\]](#)
- Adjust the inoculum to a standardized concentration (e.g., 5×10^5 CFU/mL).

- Assay Setup:

- In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.
- Add the standardized microbial inoculum to each well.
- Include a positive control (inoculum without test compound) and a negative control (broth only).

- Incubation:

- Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

- Data Analysis:

- Visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.[\[9\]](#)

- Optionally, use a spectrophotometer to measure absorbance or add a viability indicator dye (e.g., resazurin) for a colorimetric readout.

Illustrative Data Presentation

To guide future research, hypothetical data for an antimicrobial screening is presented below. This format allows for clear comparison of the activity of different derivatives.

Table: Example Antimicrobial Activity Data (MIC in $\mu\text{g/mL}$)

| Compound | Derivative R-Group | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
|---------------|--------------------------------|---------------------------|-------------------------|----------------------|
| 1 | -H (Parent Compound) | >128 | >128 | >128 |
| 2a | -CH ₂ (4-F-Ph) | 32 | 64 | 128 |
| 2b | -CH ₂ (2,4-diCl-Ph) | 8 | 16 | 32 |
| 2c | -C(O)CH ₃ | 64 | >128 | 64 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | N/A |
| Fluconazole | (Control) | N/A | N/A | 2 |

Conclusion and Future Directions

(S)-2-Amino-3,3-diphenylpropan-1-ol represents a largely untapped resource for chemical and pharmaceutical research. Its rigid, chiral structure makes it an ideal candidate for applications in asymmetric synthesis, either as a recyclable chiral auxiliary or as a scaffold for novel catalytic ligands. Furthermore, its amenability to chemical modification positions it as a promising starting point for drug discovery campaigns, particularly in the search for new receptor ligands and antimicrobial agents.

Future research should focus on:

- Developing efficient and scalable synthetic routes to access the parent molecule and its derivatives with high enantiopurity.
- Systematically exploring its utility as a chiral auxiliary and ligand in a broad range of asymmetric transformations.
- Synthesizing and screening a diverse library of derivatives against various biological targets, including GPCRs, enzymes, and a panel of pathogenic microbes.
- Conducting computational studies, such as molecular docking, to predict binding modes and guide the rational design of more potent and selective ligands.

By pursuing these research avenues, the scientific community can unlock the full potential of **(S)-2-Amino-3,3-diphenylpropan-1-ol** as a valuable tool in both academic and industrial settings.

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